molecular formula C15H22BrN3O2 B2846640 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide CAS No. 154055-56-8

1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide

Cat. No.: B2846640
CAS No.: 154055-56-8
M. Wt: 356.264
InChI Key: NPBJCSCYVUEOLQ-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide is a hydrobromide salt featuring a benzimidazole core substituted with a hydroxyethylamino group at position 2 and a dimethylbutan-2-one moiety at position 1. Its molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.3 g/mol . This compound is structurally distinct due to its hybrid aromatic-heterocyclic framework and hydrobromide counterion, which enhances solubility and crystallinity compared to its free base form.

Properties

IUPAC Name

1-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJCSCYVUEOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C17H18BrN3OC_{17}H_{18}BrN_3O. Its structure features a benzoimidazole core, which is known for its biological significance in various therapeutic contexts.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The benzoimidazole moiety can interact with enzymes such as kinases, potentially leading to altered signaling pathways.
  • Modulation of Receptor Activity : This compound may influence neurotransmitter receptors, impacting neuronal signaling and offering potential in neuropharmacology.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:

Study ReferenceBiological ActivityObservations
Anticancer PotentialShowed cytotoxic effects on cancer cell lines.
Neuroprotective EffectsExhibited protective effects against oxidative stress in neuronal cells.
Antimicrobial ActivityDemonstrated significant inhibition against certain bacterial strains.

Anticancer Activity

A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This suggests potential applications in oncology.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound. It was observed that treatment with this compound reduced neuronal death caused by oxidative stress, indicating its potential use in neurodegenerative diseases.

Antimicrobial Properties

In vitro studies reported that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing structural or functional similarities, such as benzimidazole derivatives, hydrobromide salts, or analogous molecular weights.

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide C₁₅H₂₂BrN₃O₂ 356.3 Hydroxyethylamino, dimethylbutanone, hydrobromide
1-(1H-Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one hydrobromide C₁₃H₁₇BrN₂OS 329.256 Sulfanyl group, dimethylbutanone, hydrobromide
2-[4-[3-(Benzylamino)-4-nitrophenyl]-piperazin-1-yl]-ethanol C₁₉H₂₄N₄O₃ 356.4 Piperazine, benzylamino, nitro group
1-[2-(Diethylamino)ethylamino]-4-(hydroxymethyl)-thioxanthen-9-one C₂₀H₂₄N₂O₂S 356.5 Thioxanthenone, diethylamino, hydroxymethyl

Structural and Functional Differences

Hydroxyethylamino vs. Sulfanyl Substituents: The target compound’s hydroxyethylamino group (C–NH–CH₂CH₂OH) enhances hydrogen-bonding capacity and hydrophilicity compared to the sulfanyl group (C–S–) in the analog from . This difference may influence solubility and biological interactions . The hydrobromide counterion in both compounds improves crystallinity, a common feature in pharmaceuticals for enhanced stability .

Aromatic vs. Non-Aromatic Cores: The benzimidazole core in the target compound and ’s analog contrasts with the thioxanthenone (polycyclic aromatic) and piperazine-nitrophenyl systems in the other analogs. Benzimidazole derivatives are known for pharmacological activity (e.g., antiviral, anticancer), while thioxanthenones often exhibit photophysical properties .

Molecular Weight Proximity :

  • Despite differing structures, all four compounds share similar molecular weights (~356 g/mol), suggesting comparable pharmacokinetic profiles (e.g., absorption, distribution) .

Implications of Substituent Variations

  • Hydroxyethylamino Group: Likely increases aqueous solubility and target engagement via hydrogen bonding, critical in drug design .
  • Sulfanyl Group : May confer redox activity or metal-binding capacity, useful in catalytic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions under reflux conditions. For example, intermediates like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole can be synthesized by reacting o-phenylenediamine with substituted aldehydes in ethanol or methanol under acidic catalysis (e.g., HCl) . Optimization includes:

  • Solvent Selection: Polar solvents (ethanol, methanol) enhance solubility and reaction efficiency.
  • Catalyst Use: Acidic conditions (HCl, H₂SO₄) facilitate imine formation.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity.
    Characterization via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis is critical to confirm structure and purity .

Advanced: How can computational chemistry aid in predicting reaction pathways or molecular interactions for this compound?

Methodological Answer:
Integrate density functional theory (DFT) and quantum chemical calculations to model reaction mechanisms. For instance:

  • Reaction Path Search: Tools like GRRM or Gaussian can predict intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For benzimidazole derivatives, docking studies have shown binding affinities to active sites via hydrogen bonding and π-π stacking .
  • Validation: Cross-reference computational results with experimental data (e.g., X-ray crystallography) to resolve discrepancies .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR: Assign peaks to confirm the benzimidazole core, hydroxyethylamino side chain, and tert-butyl group. For example, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
  • IR Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Elemental Analysis (EA): Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How should researchers address contradictions in crystallographic data or spectroscopic results?

Methodological Answer:
Contradictions often arise from polymorphism or solvate formation. Strategies include:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve structural ambiguities by determining precise bond lengths/angles. For example, SCXRD confirmed the planar geometry of benzimidazole derivatives with R-factors < 0.07 .
  • Powder XRD: Compare experimental patterns with simulated data from SCXRD to detect phase impurities.
  • Thermogravimetric Analysis (TGA): Identify solvent loss or decomposition events that may affect spectral interpretations .

Basic: What safety protocols are critical when handling this hydrobromide salt in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced: What strategies are effective for studying solid-state interactions or polymorphism in this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer. For brominated analogs, Br···H interactions dominate molecular packing .
  • DSC/TGA: Monitor phase transitions or melting points to identify polymorphs.
  • Theoretical Optimization: Compare DFT-optimized geometries with SCXRD data to validate crystal field effects .

Advanced: How can reaction engineering principles improve scalability for synthesizing this compound?

Methodological Answer:
Apply Design of Experiments (DoE) to optimize parameters:

  • Batch vs. Flow Reactors: Flow systems enhance heat/mass transfer for exothermic steps.
  • Catalyst Recycling: Test heterogeneous catalysts (e.g., immobilized acids) to reduce waste.
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring .

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